molecular formula C13H25N3O2 B1404523 tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate CAS No. 1251020-24-2

tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

Cat. No. B1404523
M. Wt: 255.36 g/mol
InChI Key: XFYAVPDNNNKVPI-MNOVXSKESA-N
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Description

Tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate (TBAHPC) is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound composed of a pyrazine ring with a tert-butyl group attached to the nitrogen atom. TBAHPC has been used in the synthesis of a variety of molecules, and it has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Heterocycles : The compound tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is related to hexahydropyrrolo [1,2-d][1,2,4]triazine-1,4-dione, synthesized through the reaction of tert-butyl 1-hydrazinecarboxylate with triphosgene and other related compounds. This process involves the removal of the Boc-protecting group, yielding related heterocycles (Obreza & Urleb, 2003).

  • Conversion in Ugi Reaction : In an example of neighboring-group-assisted cleavage of tert-butyl amides, tert-ButylIsocyanide acts as a convertible reagent in Ugi Reaction. This demonstrates the utility of tert-butyl amides in the microwave-assisted preparation of dihydropyrazolo[1,5-a]pyrazine-4,7-diones (Nikulnikov et al., 2009).

  • Synthesis of Novel Analogues : The compound acts as a starting material for the synthesis of novel analogues of natural alkaloid peramine. Its reactivity towards electrophilic reagents like carbonyl compounds and nitrous acid is explored, providing insights into its chemical properties and potential for synthesizing diverse compounds (Voievudskyi et al., 2016).

Biological and Pharmacological Studies

  • Antimycobacterial and Antifungal Activity : A series of amides synthesized from substituted pyrazine-2-carboxylic acids, including tert-butyl derivatives, demonstrated significant anti-mycobacterial and antifungal activities. The structural activity relationships of these compounds are crucial for understanding their pharmacological potential (Doležal et al., 2006).

  • Synthesis of Bioactive Compounds : The tert-butyl derivatives are used in the synthesis of compounds like 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, which exhibit a wide range of biological effects. These syntheses involve complex processes like thermolysis and cyclization, underscoring the compound's importance in bioactive compound synthesis (Haidukevich et al., 2019).

Chemical Reactivity and Derivatives Formation

  • Formation of Pyrazole and Pyrazine Derivatives : The compound is used in the formation of various pyrazole and pyrazine derivatives. These processes often involve reactions with hydrazines and subsequent cyclization, demonstrating the compound's versatility in synthesizing diverse heterocyclic structures (Kralj et al., 2011).

properties

IUPAC Name

tert-butyl (7R,8aS)-7-(aminomethyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-5-4-15-8-10(7-14)6-11(15)9-16/h10-11H,4-9,14H2,1-3H3/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYAVPDNNNKVPI-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC(CC2C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN2C[C@H](C[C@H]2C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Reactant of Route 2
tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Reactant of Route 3
tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Reactant of Route 4
tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Reactant of Route 5
tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Reactant of Route 6
tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

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